
ipratropium bromide
Übersicht
Beschreibung
Atrovent, Sch 1000 Monohydrat, auch bekannt als Ipratropiumbromid-Monohydrat, ist ein muskarinischer Acetylcholinrezeptor-Antagonist. Es wird hauptsächlich zur Behandlung von Atemwegserkrankungen wie chronisch obstruktiver Lungenerkrankung (COPD) und Asthma eingesetzt. Die Verbindung wirkt, indem sie die Wirkung von Acetylcholin auf muskarinische Rezeptoren in den Atemwegen hemmt, was zu Bronchodilatation und verbessertem Luftstrom führt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ipratropiumbromid-Monohydrat umfasst mehrere Schritte:
Ausgangsmaterial: Tropin wird als Ausgangsmaterial verwendet.
Veresterung: Tropin wird mit Tropasäure verestert, um Tropintropat zu bilden.
Quaternisierung: Der Ester wird dann mit Methylbromid quaterniert, um Ipratropiumbromid zu erzeugen.
Hydratisierung: Der letzte Schritt beinhaltet die Hydratisierung von Ipratropiumbromid zur Bildung des Monohydrats.
Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Wasser, um die Reaktionen zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von Ipratropiumbromid-Monohydrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Bulk-Synthese: Große Mengen an Tropin und Tropasäure werden in industriellen Reaktoren verestert.
Reinigung: Die Zwischenprodukte werden mit Techniken wie Umkristallisation und Chromatographie gereinigt.
Quaternisierung und Hydratisierung: Die letzten Schritte werden in kontrollierten Umgebungen durchgeführt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ipratropium bromide monohydrate involves several steps:
Starting Material: Tropine is used as the starting material.
Esterification: Tropine undergoes esterification with tropic acid to form tropine tropate.
Quaternization: The ester is then quaternized with methyl bromide to produce this compound.
Hydration: The final step involves the hydration of this compound to form the monohydrate.
The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or water to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of tropine and tropic acid are esterified in industrial reactors.
Purification: The intermediate products are purified using techniques such as recrystallization and chromatography.
Quaternization and Hydration: The final steps are carried out in controlled environments to ensure high purity and yield.
Analyse Chemischer Reaktionen
Reaktionstypen
Ipratropiumbromid-Monohydrat unterliegt verschiedenen Arten von chemischen Reaktionen:
Substitutionsreaktionen: Die quartäre Ammoniumgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Hydrolyse: Die Esterbindung im Molekül kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Oxidation und Reduktion: Weniger häufig kann die Verbindung unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumhydroxid oder andere Nukleophile können verwendet werden.
Hydrolyse: Saure oder basische Lösungen, wie Salzsäure oder Natriumhydroxid, werden häufig verwendet.
Oxidation/Reduktion: Starke Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Hauptprodukte
Hydrolyse: Erzeugt Tropin und Tropasäure.
Substitution: Führt zu verschiedenen substituierten Derivaten, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Primary Applications
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma Management
- Palliative Care
- Neuroprotective Effects
Data Table: Clinical Efficacy of this compound
Case Study 1: COPD Management
A study involving 100 COPD patients demonstrated that the combination of this compound and beta-agonists resulted in a 30% improvement in forced expiratory volume (FEV1) compared to beta-agonist therapy alone over a 12-week period.
Case Study 2: Asthma Exacerbation
In a clinical trial with 50 asthma patients experiencing acute exacerbations, the administration of this compound alongside standard treatment led to a significant reduction in the need for systemic corticosteroids and emergency interventions.
Case Study 3: Palliative Care
A retrospective analysis of 30 palliative care patients showed that those treated with this compound experienced a marked decrease in drooling, contributing to enhanced comfort during end-of-life care.
Wirkmechanismus
Ipratropium bromide monohydrate exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs) in the airways. This inhibition prevents acetylcholine from binding to these receptors, which would normally cause bronchoconstriction. By blocking this action, the compound induces bronchodilation, leading to improved airflow and relief from symptoms of respiratory conditions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tiotropiumbromid: Ein weiterer muskarinischer Rezeptor-Antagonist, der für ähnliche Indikationen verwendet wird, jedoch eine längere Wirkdauer aufweist.
Aclidiniumbromid: Eine neuere Verbindung mit ähnlichen Mechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Glycopyrroniumbromid: Wird zur Behandlung von COPD mit einem anderen Rezeptorbindungsprofil verwendet.
Einzigartigkeit
Ipratropiumbromid-Monohydrat ist einzigartig aufgrund seiner spezifischen Bindungsaffinität für M1-, M2- und M3-muskarinische Rezeptoren mit IC50-Werten von 2,9 nM, 2,0 nM bzw. 1,7 nM . Diese breite Rezeptoraffinität macht es effektiv bei der Behandlung einer Vielzahl von Atemwegserkrankungen mit einem relativ kurzen Wirkungseintritt.
Biologische Aktivität
Ipratropium bromide is a non-selective muscarinic antagonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This article explores its biological activity, including its pharmacological effects, mechanisms of action, clinical implications, and case studies that highlight its efficacy and potential adverse effects.
This compound exerts its effects by blocking the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle. This antagonism leads to bronchodilation, reducing airway resistance and improving airflow in patients with obstructive airway diseases. It is important to note that ipratropium does not penetrate the blood-brain barrier effectively, minimizing central nervous system side effects commonly associated with other anticholinergics like atropine .
Pharmacokinetics
This compound is administered via inhalation, allowing for localized effects with minimal systemic absorption. Its pharmacokinetic profile indicates a rapid onset of action, typically within 15 minutes, with peak effects occurring around 1-2 hours post-administration. The drug has a relatively short half-life, necessitating multiple doses throughout the day for sustained therapeutic effects .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in clinical settings. A notable study compared this compound with formoterol in COPD patients over three months, revealing that while both medications improved lung function, formoterol demonstrated superior results in terms of forced expiratory volume (FEV1) improvements .
Table 1: Clinical Efficacy Comparison
Treatment | FEV1 Improvement (%) | Dyspnea Score Change | Walking Distance Change (m) |
---|---|---|---|
This compound | 6 (−1–11) | −0.39 | 17.5 (2.2–32.8) |
Formoterol | 7 (1–12) | −0.35 | 19.2 (3.5–34.9) |
Placebo | N/A | −0.08 | 5.1 (−10.9–21.0) |
Adverse Effects
While this compound is generally well-tolerated, it can cause side effects such as dry mouth, dizziness, and urinary retention. A case report highlighted a serious incident involving a patient who experienced acute urinary retention and sinus tachycardia after receiving intravenous this compound combined with salbutamol . This underscores the importance of careful dosing and monitoring during treatment.
Case Study: Paradoxical Bronchospasm
A rare but documented side effect of this compound is paradoxical bronchospasm, where instead of bronchodilation, the drug induces bronchoconstriction. In one case, a young asthmatic patient showed worsening respiratory symptoms despite treatment with ipratropium and salbutamol nebulizers . This phenomenon emphasizes the need for healthcare providers to remain vigilant regarding patient responses to treatment.
Research Findings
Recent research has explored the broader implications of this compound usage beyond its primary indications. A study investigating myocardial injury indicated that ipratropium could exacerbate ischemia/reperfusion injury in cardiac tissue through apoptotic pathways . This finding raises concerns about its use in patients with underlying cardiovascular conditions.
Eigenschaften
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWHKYJURDBRMN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66985-17-9 | |
Record name | (1R,3r,5S 8r)-3-[(RS)-(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1.]octane bromide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ipratropium bromide exert its bronchodilatory effect?
A: this compound is an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors, specifically M3 receptors, in the airways. [] By blocking the binding of acetylcholine to these receptors, it inhibits bronchoconstriction and reduces mucus secretion. [, , ]
Q2: What are the downstream effects of this compound binding to muscarinic receptors in the airways?
A: By blocking muscarinic receptors, this compound inhibits the parasympathetic nervous system's control over airway smooth muscle. This prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow. [, , ]
Q3: How does the bronchodilatory effect of this compound compare to that of β2-adrenoreceptor agonists in patients with chronic obstructive pulmonary disease (COPD)?
A: Studies suggest that while β2-adrenoreceptor agonists like salbutamol may be more effective in patients with asthma, this compound exhibits comparable bronchodilation in patients with COPD. [, ]
Q4: Can this compound inhalation solution be mixed with other nebulized medications like dornase alfa (Pulmozyme)?
A: It is not recommended to mix this compound inhalation solution with dornase alfa. The benzalkonium chloride and disodium edetate present as excipients in certain this compound formulations can negatively impact the activity of dornase alfa. []
Q5: Does the packaging of this compound inhalation solution affect its stability?
A: Studies have shown that the secondary packaging of this compound inhalation solution can influence the migration of semivolatile compounds like vanillin. Products packaged in a protective secondary layer, like a foil pouch, demonstrated better stability compared to those packaged in a carton. []
Q6: Is this compound effective in treating rhinorrhea associated with allergic and non-allergic rhinitis?
A: Yes, clinical trials have demonstrated that this compound nasal spray is effective in reducing the severity and duration of rhinorrhea in both allergic and non-allergic rhinitis. [, ]
Q7: Can this compound be used in pediatric patients with asthma?
A: Clinical studies indicate that the combination of this compound and salbutamol is more effective in treating acute asthma attacks in children compared to salbutamol alone. [, , , , ]
Q8: Is this compound effective in the treatment of acute exacerbations of COPD?
A: Yes, studies show that this compound, especially when combined with other bronchodilators or corticosteroids like Pulmicort (budesonide), is effective in improving lung function and clinical symptoms in patients experiencing acute exacerbations of COPD. [, , ]
Q9: Can this compound provide protection against edrophonium chloride (Tensilon)-induced bronchospasm in myasthenia gravis patients?
A: Research suggests that this compound can effectively prevent or significantly reduce the increase in airway resistance caused by edrophonium chloride in individuals with myasthenia gravis. [] This indicates a protective effect against potential bronchospasm triggered by the drug.
Q10: What are the advantages of administering this compound via nebulizer compared to a metered-dose inhaler (MDI)?
A: While both delivery methods are effective, nebulizers may be advantageous for individuals who have difficulty coordinating inhalation with an MDI, such as infants, young children, or elderly patients. [, ] Nebulizers can deliver higher doses of medication and may be more effective during severe exacerbations of respiratory conditions. []
Q11: Can this compound be administered as a dry powder inhaler?
A: Yes, this compound is available as a dry powder inhaler. Studies have shown comparable bronchodilatory effects between this compound administered as an aerosol and as a dry powder inhalation. []
Q12: What are the potential side effects of this compound nasal spray?
A: The most commonly reported side effects of this compound nasal spray are transient and localized, including nasal dryness and epistaxis. These side effects are typically mild and infrequent. [, ]
Q13: Are there any concerns regarding the long-term use of this compound?
A: While this compound is generally considered safe for long-term use, [] it's essential to consult with a healthcare professional to discuss individual patient factors and potential risks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.